molecular formula C14H9N3O3S B2892721 N-(3-cyanothiophen-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1251687-98-5

N-(3-cyanothiophen-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2892721
CAS No.: 1251687-98-5
M. Wt: 299.3
InChI Key: VDZDDHPWTACNDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyanothiophen-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a cyano group attached to a thiophene ring and an oxobenzo[d]oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanothiophen-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves multiple steps, starting with the preparation of the thiophene ring and the subsequent introduction of the cyano group. One common synthetic route includes the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid under specific reaction conditions to achieve N-acylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(3-cyanothiophen-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(3-cyanothiophen-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide may be studied for its potential biological activity, such as anti-inflammatory or antimicrobial properties.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its interaction with biological targets can be explored for therapeutic purposes.

Industry: In industry, this compound may be used in the development of new materials or as a component in various chemical processes.

Mechanism of Action

The mechanism by which N-(3-cyanothiophen-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group and the oxobenzo[d]oxazole moiety may play crucial roles in binding to these targets, leading to biological or chemical activity.

Comparison with Similar Compounds

  • N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

  • 4-aryl-2-[(3-cyanothiophen-2-yl)amino]-4-oxobut-2-enoates

Uniqueness: N-(3-cyanothiophen-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its distinct structure and reactivity make it a valuable compound for scientific research and industrial applications.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3S/c15-7-9-5-6-21-13(9)16-12(18)8-17-10-3-1-2-4-11(10)20-14(17)19/h1-6H,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZDDHPWTACNDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NC3=C(C=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.